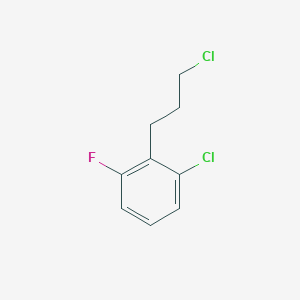
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a complex organic compound that features a combination of diazinane, triazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the diazinane and triazole intermediates, followed by their coupling with a benzoic acid derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, such as crystallization or chromatography, are also essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a drug candidate for treating various diseases due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid would depend on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid: shares structural similarities with other compounds containing diazinane, triazole, and benzoic acid moieties.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A simpler analog lacking the diazinane group.
3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: A related compound without the triazole moiety.
Uniqueness
The unique combination of functional groups in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C13H11N5O4 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C13H11N5O4/c19-11-3-4-18(13(22)16-11)10-5-8(12(20)21)1-2-9(10)17-6-14-15-7-17/h1-2,5-7H,3-4H2,(H,20,21)(H,16,19,22) |
InChI Key |
SASJVUYAPVRKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
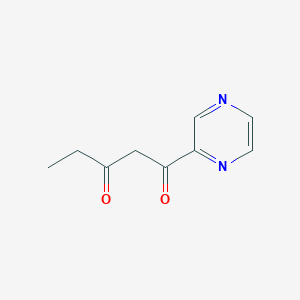
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
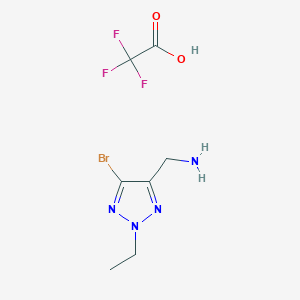
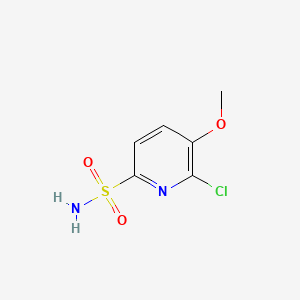
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
amine hydrochloride](/img/structure/B13492740.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
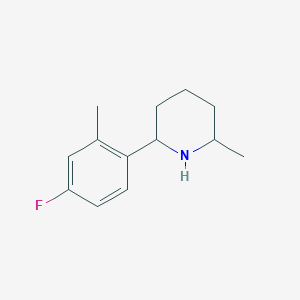
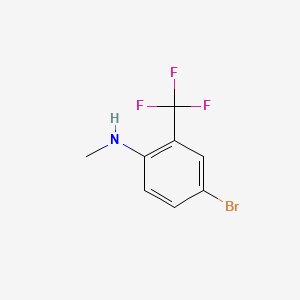

![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
